molecular formula C6H11BrO B1590232 2-(4-Bromobutyl)oxirane CAS No. 21746-88-3

2-(4-Bromobutyl)oxirane

Cat. No. B1590232
CAS RN: 21746-88-3
M. Wt: 179.05 g/mol
InChI Key: DDDKRQUCUNMSDF-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)oxirane , also known as 6-Bromo-1,2-epoxyhexane , is a chemical compound with the molecular formula C₆H₁₁BrO . It belongs to the class of epoxides , which are cyclic ethers containing a three-membered ring. The bromine atom is attached to the fourth carbon of the butyl group, resulting in its specific structure.



Synthesis Analysis

The synthesis of 2-(4-Bromobutyl)oxirane involves the reaction of butyl bromide (4-bromobutane) with an alkali metal hydroxide (such as sodium hydroxide or potassium hydroxide). The alkali hydroxide acts as a base, abstracting a proton from the β-carbon of butyl bromide, leading to the formation of the epoxide ring. This process is known as epoxidation .



Molecular Structure Analysis

The molecular structure of 2-(4-Bromobutyl)oxirane consists of a three-membered oxirane ring (also called an epoxide ring ) with a bromine atom attached to one of the carbons. The structural formula is as follows:


!2-(4-Bromobutyl)oxirane



Chemical Reactions Analysis


  • Ring Opening Reactions : Due to the strained nature of the oxirane ring, 2-(4-Bromobutyl)oxirane readily undergoes ring-opening reactions. These reactions can involve nucleophiles attacking the carbon adjacent to the bromine atom, leading to the formation of various functional groups.

  • Substitution Reactions : The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in the substitution of the bromine with a different functional group.



Physical And Chemical Properties Analysis


  • Physical State : 2-(4-Bromobutyl)oxirane is a colorless liquid .

  • Boiling Point : Approximately 150°C .

  • Density : Varies depending on the solvent and temperature.

  • Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane).


Scientific Research Applications

  • Polymer Synthesis : 2-(4-Bromobutyl)oxirane (4-bromobutyloxirane) is used in the preparation of poly[oxy-1-(ω-bromoalkyl)ethylene]s. These polymers exhibit significant reactivity and have been produced as tacky, white elastomers (Wicks & Tirrell, 1989).

  • Heterocyclic Systems : It is utilized in mild dehydrogenations within heterocyclic systems, contributing to the synthesis of novel spirocyclic oxiranes (Williams, Lowder, Gu, & Brooks, 1997).

  • Radical Reactions : In studies of radical reactions, 2-(4-Bromobutyl)oxirane is important for understanding the ring-opening mechanisms of oxirane-rings (Bowman, Brown, Burns, Marples, & Zaidi, 1992).

  • Synthesis of Biologically Active Compounds : This compound is used as an intermediate in the synthesis of biologically active compounds, particularly in ultrasonic conditions for the formation of oxirane and furan derivatives (El‐sayed, Maher, El Hashash, & Rizk, 2017).

  • Formation of Pentacoordinate 1,2-oxastibetanes : It is involved in the synthesis and thermolysis of pentacoordinate 1,2-oxastibetanes, important in stereochemical studies (Uchiyama, Kano, & Kawashima, 2003).

  • Polyether-Urethane Hydrogels : The compound is a key ingredient in the creation of polyether-urethane hydrogels, which have potential applications as biomaterials or in contact lenses (Shih & Tirrell, 1984).

  • Enantioselective Synthesis : It plays a role in the enantioselective synthesis of allyloxiranes, which have applications in pharmaceutical chemistry (Bubnov, Lavrinovich, Zykov, & Ignatenko, 1992).

  • Titration of Epoxy Compounds : In analytical chemistry, it is used in the direct titration of epoxy compounds (Jay, 1964).

Safety And Hazards


  • Irritant : The compound may cause skin and eye irritation.

  • Flammable : It is flammable; avoid open flames.

  • Toxicity : Handle with care and use appropriate protective equipment.


Future Directions

Research on 2-(4-Bromobutyl)oxirane could explore:



  • Biological Activity : Investigate its potential as a starting material for bioactive compounds.

  • Green Synthesis Routes : Develop environmentally friendly methods for its synthesis.

  • Functionalization : Explore further reactions to modify its properties.


properties

IUPAC Name

2-(4-bromobutyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDKRQUCUNMSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508864
Record name 2-(4-Bromobutyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromobutyl)oxirane

CAS RN

21746-88-3
Record name 2-(4-Bromobutyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21746-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(4-bromobutyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sévigny, L Bouchard, S Motallebi, Y Zhao - Macromolecules, 2003 - ACS Publications
Several divinyl ether and diepoxide monomers bearing an azobenzene moiety were synthesized and used to investigate the photoalignment of a ferroelectric liquid crystal (FLC) with no …
Number of citations: 21 pubs.acs.org
P Borowiecki, B Zdun, M Dranka - Molecular Catalysis, 2021 - Elsevier
Highly enantioselective enzymatic kinetic resolution (EKR) of racemic lisofylline is presented for the first time. A comprehensive optimization of the key parameters of lipase-catalyzed …
Number of citations: 11 www.sciencedirect.com

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